Elafibranor is a synthetically derived compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and δ [, ]. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Elafibranor has been investigated in preclinical and clinical research for its potential role in addressing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) [, , , , , , , , , , , , , , ].
Future Directions
Combination Therapies: Exploring Elafibranor's efficacy in combination with other therapeutic agents, such as GLP-1 receptor agonists or other anti-NASH drugs, could lead to more effective treatment strategies [, ].
Long-Term Safety and Efficacy: Conducting long-term clinical trials is crucial to establish the safety and efficacy profile of Elafibranor in humans, particularly regarding its potential effects on renal function [, ].
Related Compounds
Ursodeoxycholic acid (UDCA)
Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid used to treat primary biliary cholangitis (PBC). It improves liver function tests and may slow disease progression. [, , ]
Relevance: Elafibranor and UDCA have both been studied for the treatment of PBC. While UDCA has been the standard of care, elafibranor has shown promising results as a second-line therapy for patients with an inadequate response or intolerance to UDCA. [, , ] Both compounds target different mechanisms involved in cholestasis and liver injury.
Obeticholic Acid (OCA)
Compound Description: Obeticholic acid (OCA) is a semi-synthetic derivative of chenodeoxycholic acid that acts as a farnesoid X receptor (FXR) agonist. It is FDA approved for the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid in adults with an inadequate response to UDCA, or as monotherapy in adults unable to tolerate UDCA. [, , , , , , , ]
Relevance: Both elafibranor and OCA have been studied as potential treatments for nonalcoholic steatohepatitis (NASH). While elafibranor is a dual PPARα/δ agonist, OCA is an FXR agonist. [] They target different aspects of lipid metabolism and inflammation in the liver. OCA has received FDA approval for NASH, while elafibranor has not. [, , ]
Liraglutide
Compound Description: Liraglutide is a glucagon-like peptide-1 receptor agonist (GLP-1RA) primarily used for type 2 diabetes mellitus and weight management. It improves glycemic control, promotes weight loss, and has shown potential benefits in NAFLD/NASH. [, , , , , ]
Relevance: Similar to elafibranor, liraglutide has shown promise in preclinical models and clinical trials for NASH treatment, although it targets different pathways. [, , ] While elafibranor acts on PPARα/δ, liraglutide functions as a GLP-1RA, influencing glucose metabolism and potentially exerting anti-inflammatory effects.
Fenofibrate
Compound Description: Fenofibrate is a PPARα agonist primarily used for the treatment of dyslipidemia, particularly elevated triglyceride levels. It has also been investigated for its potential benefits in NAFLD/NASH. [, ]
Cenicriviroc
Compound Description: Cenicriviroc is a dual chemokine receptor CCR2/CCR5 antagonist being investigated for its potential to treat NASH by targeting inflammatory pathways. [, , , ]
Relevance: Cenicriviroc and elafibranor represent different therapeutic approaches for NASH. Elafibranor primarily targets lipid metabolism and inflammation through PPARα/δ activation, while cenicriviroc aims to block inflammatory cell recruitment by antagonizing CCR2/CCR5. [, , , ]
Resmetirom
Compound Description: Resmetirom is a selective THRβ agonist in development for NASH treatment. It aims to improve liver function and reduce fibrosis by targeting hepatic metabolism. [, ]
Relevance: Resmetirom and elafibranor both target metabolic pathways involved in NASH, but through distinct mechanisms. [, ] Elafibranor acts as a dual PPARα/δ agonist, while resmetirom selectively activates THRβ.
Aramchol
Compound Description: Aramchol is a first-in-class fatty acid bile acid conjugate (FABAC) that targets steatosis, inflammation, and fibrosis in NASH. [, ]
Relevance: Aramchol and elafibranor are both investigated for their potential to treat NASH. While elafibranor is a PPARα/δ agonist, aramchol acts as a FABAC, potentially impacting multiple pathways involved in NASH pathogenesis. [, ]
Saroglitazar
Compound Description: Saroglitazar is a dual PPARα/γ agonist used for treating dyslipidemia and diabetic dyslipidemia. It has shown potential in preclinical studies for NAFLD/NASH. [, ]
Relevance: Saroglitazar and elafibranor share a common target in PPARα but differ in their additional PPAR subtype activation. [, ] Elafibranor acts on PPARα/δ, while saroglitazar targets PPARα/γ. This difference in receptor activation may lead to variations in their pharmacological effects.
Seladelpar
Compound Description: Seladelpar is a selective PPARδ agonist that was under development for NASH but has been discontinued due to safety concerns. [, ]
Relevance: Seladelpar and elafibranor both target PPARs but with different selectivity profiles. [, ] Elafibranor acts as a dual PPARα/δ agonist, while seladelpar selectively activates PPARδ. This difference highlights the importance of understanding the individual roles of PPAR subtypes in NASH pathogenesis and treatment.
Lanifibranor
Compound Description: Lanifibranor is a pan-PPAR agonist (activating PPARα, PPARδ, and PPARγ) being investigated for its potential in treating NASH. [, , ]
Relevance: Lanifibranor and elafibranor both act on PPARs but with different activation profiles. [, , ] Lanifibranor is a pan-PPAR agonist, while elafibranor is a dual PPARα/δ agonist. This distinction could result in varying pharmacological effects and potential therapeutic benefits in NASH.
Source and Classification
Elafibranor is classified as a synthetic small molecule. It is derived from the chemical structure that includes elements specifically designed to interact with the PPARs. The compound's synthesis and purification processes have been detailed in various patents and scientific literature, highlighting its relevance in pharmaceutical research.
Synthesis Analysis
The synthesis of elafibranor involves several key steps that can be executed through different methods. A notable process includes a one-pot reaction that combines multiple reactants in an aprotic solvent, typically in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This method allows for high yields and purity of the final product.
Technical Details
Reagents: The synthesis typically starts with ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate and 4-methylthiolacetophenone.
Solvent System: The reactions are conducted in solvents like tetrahydrofuran, often combined with polar co-solvents.
Temperature Control: The reaction mixture is heated to temperatures ranging from 20°C to 70°C, preferably between 45°C and 60°C.
Work-Up Procedures: Following the reaction, elafibranor is isolated through acidification and subsequent purification techniques such as crystallization from suitable solvents like toluene or heptane.
Molecular Structure Analysis
Elafibranor has a complex molecular structure that can be represented by its chemical formula C22H26O4S. The molecular weight is approximately 398.51 g/mol.
Structure Data
Chemical Formula: C22H26O4S
Molecular Weight: 398.51 g/mol
Structural Features: Elafibranor contains multiple functional groups including phenolic structures and a thioether group, which are crucial for its biological activity.
Chemical Reactions Analysis
Elafibranor undergoes various chemical reactions during its synthesis and metabolism:
Formation of Intermediate Compounds: During synthesis, intermediates such as ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate are formed before reaching the final product.
Acid-Base Reactions: The conversion of elafibranor sodium or potassium salt back to elafibranor involves acidification processes.
Metabolic Conversion: In vivo, elafibranor is metabolized into its active metabolite GFT1007, which plays a significant role in its pharmacological effects.
Mechanism of Action
Elafibranor exerts its therapeutic effects primarily through the activation of PPARα and PPARδ receptors:
PPAR Activation: By activating these receptors, elafibranor enhances fatty acid oxidation, reduces inflammation, and improves insulin sensitivity.
Regulation of Gene Expression: The binding of elafibranor to PPARs leads to changes in gene expression related to lipid metabolism and inflammatory pathways.
Clinical Outcomes: Clinical studies have shown significant improvements in liver enzyme levels (e.g., alanine aminotransferase) among patients treated with elafibranor, indicating its effectiveness in managing NASH.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Elafibranor typically appears as a white to off-white solid.
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Chemical Properties
Stability: Elafibranor exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data has not been disclosed but is essential for formulation considerations.
Applications
Elafibranor's primary application lies in the treatment of metabolic liver diseases such as NASH. Clinical trials have demonstrated its potential not only to improve liver histology but also to enhance metabolic parameters associated with liver health:
NASH Treatment: Elafibranor has shown promising results in reducing liver fat content and improving inflammatory markers associated with NASH.
Research Applications: Beyond clinical use, elafibranor serves as a valuable tool in research settings focused on metabolic disorders and PPAR biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EED226 is a potent and allosteric inhibitor of the histone H3K27me3 methyltransferase activity of polycomb repressive complex 2 (PRC2; IC50 = 23.4 nM in an enzyme assay with H3K27me0 peptide as the substrate). It exhibits dose-dependent displacement of H3K27me3 binding to the EED subunit of PCR2 but has no effect on the binding of S-adenosylmethionine-cofactor-competitive inhibitor EI1 to the EZH2 catalytic subunit, indicating EED226 is an allosteric modulator of PRC2 function. EED226 decreases global H3K27me3 and H3K27me2 in G401 cells and H3K27me3 in Karpas422 lymphoma cells in a dose-dependent manner. It also reduces proliferation of Karpas422 lymphoma cells in vitro and slows growth of Karpass422 xenografts in vivo. EED226 is a potent, selective, and orally bioavailable EED inhibitor. induces robust and sustained tumor regression in EZH2MUT preclinical DLBCL model. EED226 induces a conformational change upon binding EED, leading to loss of PRC2 activity. EED226 shows similar activity to SAM-competitive inhibitors in blocking H3K27 methylation of PRC2 target genes and inducing regression of human lymphoma xenograft tumors. Interestingly, EED226 also effectively inhibits PRC2 containing a mutant EZH2 protein resistant to SAM-competitive inhibitors. EED226 inhibits PRC2 activity via an allosteric mechanism and offers an opportunity for treatment of PRC2-dependent cancers. demonstrated very impressive antitumor activities in mouse xenograft model.
EF24 has potent anti‑tumor activity in oral squamous cell carcinoma (OSCC) via deactivation of the MAPK/ERK signaling pathway. EF24 treatment increases the levels of activated caspase 3 and 9, and decreases the phosphorylated forms of MEK1 and ERK. Sequential treatments of EF24 and 12‑phorbol‑13‑myristate acetate, a MAPK/ERK activator, result in a significant increase of activated MEK1 and ERK, and reversed cell viability.
Terminally misfolded proteins, recognized by chaperones on the endoplasmic reticulum (ER), are transported to depots for ubiquitination and proteasomal degradation by the ER-associated protein degradation (ERAD) pathway. Eeyarestatin 1 is an inhibitor of the ERAD pathway, blocking the degradation of misfolded proteins at a dose of 8 µM. It associates with the p97-associated deubiquitinating complex in cells, preventing deubiquitination of substrates by ataxin-3.2,3 Eeyarestatin 1, at 4 µM, interferes with both retrograde and anterograde trafficking of proteins, including certain toxins, and potentially, viruses. Eeyarestatin I is an ERAD inhibitor, preferentially inhibiting membrane-bound p97 to disrupt ER homeostasis and to induce tumor cell death.
EF5 is a fluorinated derivative of the 2-nitroimidazole etanidazole. EF5 is effective in accessing oxygen levels in tumor tissue through its adduct formation to intracellular macromolecules in the absence of oxygen. Reduction of this agent is carried out by a diverse group of enzymes in the cytoplasm, microsomes and mitochondria. Tissue hypoxia detection via EF5 has been reported in several cancers, including squamous cell carcinoma of the cervix and the head and neck, and in sarcoma.
Potent, highly selective α2 adrenoceptor and Imidazoline I1 receptor antagonist (pKi values are 7.87, 7.42, 5.74, 7.28 and < 5 for α2A, α2B, α2C, I1, and I2 receptors respectively). Shows antihyperglycemic effects in vivo. Efaroxan is an α2-adrenergic receptor (α2-AR; EC50s = <10 µM) and imidazoline I1 receptor antagonist. It binds to α2A-, α2B-, and α2C-ARs (Kis = 13, 38, and 1,820 nM, respectively) and selectively to I1 over I2 receptors (Kis = 52 and >10,000 nM, respectively). Efaroxan is an I3 agonist that binds to putative I3 receptors on human pancreatic islets of Langerhans and stimulates insulin secretion when used at a concentration of 100 μM. It also binds to rat RIN-5AH insulinoma cell membranes (IC50 = 32 nM) and stimulates insulin secretion when used at a concentration of 100 μM. Efaroxan (5 mg/kg) lowers basal blood glucose levels in mice. It also increases 3,4-dihydroxyphenylalanine (L-DOPA;) synthesis in rat cortex and hippocampus by 77 and 57%, respectively, when administered at a dose of 10 mg/kg. Efaroxan HCl is an inhibitor of α2-adrenergic receptors, imidazoline-1 receptors, and ATP-sensitive K channels. It improves glucose tolerance, alters opiod-mediated tolerance and antinociception signaling pathways, and decreases symptoms of Parkinson's Disease.
Efaproxiral Sodium is the sodium salt form of efaproxiral, a propanoic acid and allosteric modifier of hemoglobin, with radiosensitizing activity. Efaproxiral binds non-covalently to the hemoglobin tetramer, thereby decreasing hemoglobin-oxygen binding affinity. This results in an increase in oxygen levels in hypoxic tumor tissues; increasing tumor oxygenation reduces tumor radioresistance.